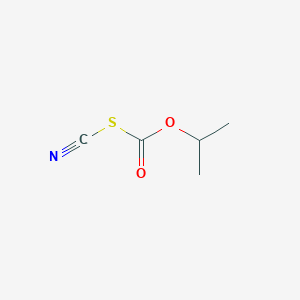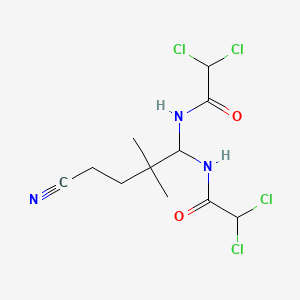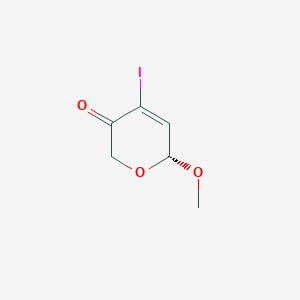
(6R)-4-Iodo-6-methoxy-2H-pyran-3(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R)-4-Iodo-6-methoxy-2H-pyran-3(6H)-one is a chemical compound with a unique structure that includes an iodine atom, a methoxy group, and a pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-4-Iodo-6-methoxy-2H-pyran-3(6H)-one typically involves several steps, including nucleophilic addition, reduction, nitrification, amination, sulfonation, Sandmeyer, and Suzuki reactions . These reactions are carried out under specific conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(6R)-4-Iodo-6-methoxy-2H-pyran-3(6H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, sodium borohydride, halogens, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and solvent environments, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes. Substitution reactions can yield a variety of products, depending on the substituents involved.
Aplicaciones Científicas De Investigación
(6R)-4-Iodo-6-methoxy-2H-pyran-3(6H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of (6R)-4-Iodo-6-methoxy-2H-pyran-3(6H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with cellular processes
Propiedades
Número CAS |
55533-76-1 |
|---|---|
Fórmula molecular |
C6H7IO3 |
Peso molecular |
254.02 g/mol |
Nombre IUPAC |
(2R)-4-iodo-2-methoxy-2H-pyran-5-one |
InChI |
InChI=1S/C6H7IO3/c1-9-6-2-4(7)5(8)3-10-6/h2,6H,3H2,1H3/t6-/m1/s1 |
Clave InChI |
AJQQHIHNBHNTLU-ZCFIWIBFSA-N |
SMILES isomérico |
CO[C@H]1C=C(C(=O)CO1)I |
SMILES canónico |
COC1C=C(C(=O)CO1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



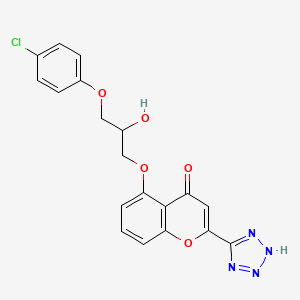
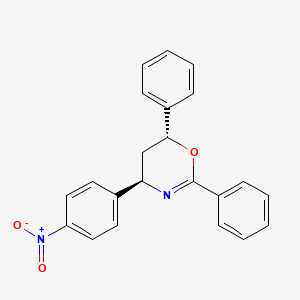
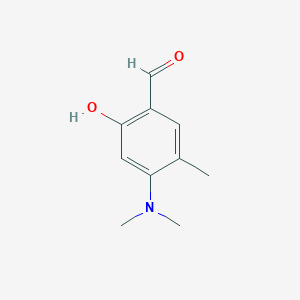

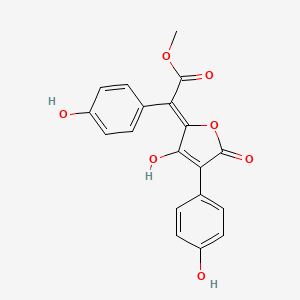
![Piperidine, 1-[2-[(3,7-dimethyloctyl)oxy]ethyl]-](/img/structure/B14628406.png)
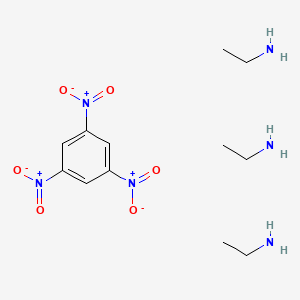

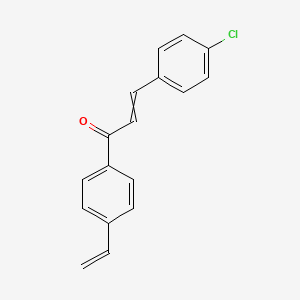
![6-[Amino(2-hydroxyphenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14628453.png)
